molecular formula C6H9NO B1265906 2,4,5-Trimethyloxazole CAS No. 20662-84-4

2,4,5-Trimethyloxazole

Cat. No. B1265906
CAS RN: 20662-84-4
M. Wt: 111.14 g/mol
InChI Key: ZRLDBDZSLLGDOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4,5-Trimethyloxazole and related compounds like 2,5-dimethyl-4-ethyloxazole have been synthesized using the Dakin-West and Robinson-Gabriel reactions. Optimal synthesis conditions were determined for achieving high yields, with important factors including catalyst selection, reaction temperature, and reactant mole ratio. The total yield of this compound reached 30.5%, demonstrating the efficiency of the selected synthesis process. The products were characterized by their roasted and fragrant aroma, indicating their potential for industrial applications in flavoring compounds (Hou Dan-dan, 2010).

Scientific Research Applications

Colorimetric Detection in Food Products

2,4,5-Trimethyloxazole is a significant volatile organic compound detected in various food products, particularly in wine and vinegar. A 2020 study developed a colorimetric sensor array using porphyrins and pH indicators to analyze this compound in complex volatile organic compounds. This sensor demonstrated improved accuracy in characterizing this compound and could identify the storage time of vinegar with high accuracy (Hao Lin et al., 2020).

Synthesis of Flavoring Compounds

A 2010 study focused on synthesizing flavoring compounds, including this compound, using Dakin-West and Robinson-Gabriel reactions. The study optimized the synthesis process and found that these compounds exhibited characteristics of roasted and fragrant aroma. This synthesis process has potential for industrial development due to its simplicity and the pure aromatic nature of the products (Hou Dan-dan, 2010).

Reactions with Acid Chlorides

Research in 2010 explored the reactions of this compound with different acid chlorides. These reactions produced arylviny esters and demonstrated how cyclic ketene acetal intermediates are involved in these processes. This study contributes to the understanding of the chemical reactivity of this compound (S. Chatterjee et al., 2010).

Photocycloadditions and Synthetic Routes

A 2000 study investigated the photocycloaddition of this compound with aldehydes, resulting in the production of bicyclic oxetanes. These adducts, upon hydrolytic cleavage, selectively produced erythro α-amino, β-hydroxy methyl ketones. This research provides insights into the synthetic routes involving this compound (A. Griesbeck et al., 2000).

Photooxidation Reactivity

In a study conducted in 1996, the photooxidation reactivity of conjugated five-membered heterocyclic compounds, including this compound, was examined. The study found variations in photooxidation reactivity based on the electron density at specific positions of the heterocyclic compounds. This research contributes to the understanding of the photochemical behavior of this compound (Chung-Wen Chen et al., 1996).

Safety and Hazards

2,4,5-Trimethyloxazole is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation .

Future Directions

2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine and vinegar. It has potential applications in the development of colorimetric sensor arrays for analyzing volatile organic compounds .

properties

IUPAC Name

2,4,5-trimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDBDZSLLGDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022274
Record name 2,4,5-Trimethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid; Boiled beef aroma
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

133.00 to 134.00 °C. @ 760.00 mm Hg
Record name Trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.964
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

20662-84-4
Record name Trimethyloxazole
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Record name 2,4,5-Trimethyloxazole
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Record name 2,4,5-Trimethyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942
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Record name 2,4,5-TRIMETHYLOXAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the aroma profile of 2,4,5-Trimethyloxazole and how is it synthesized?

A1: this compound possesses a roasted and fragrant aroma. Its synthesis can be achieved through the Dakin-West and Robinson-Gabriel reactions. These reactions utilize alanine as the starting material and involve catalysts like dimethylamino pyridine and anhydrous sodium acetate. []

Q2: Can you elaborate on the reactivity of this compound in the presence of light and oxygen?

A2: Research indicates that this compound, when exposed to light and oxygen in the presence of chlorophylls and alcohol, exhibits a degree of reactivity with singlet oxygen. Interestingly, it shows higher photooxidation reactivity compared to 2,4,5-trimethylthiazole. This difference in reactivity can be attributed to the electron density variations at the C-1 and C-4 positions of these molecules. []

Q3: How does this compound form in a food context?

A3: In a model system mimicking wine aging conditions, this compound was found to be a product of the reaction between cysteine and diacetyl (DI). Interestingly, both DI and cysteine contribute the methyl group found at the C(2) position of the this compound molecule. This finding highlights the complex pathways involved in the formation of heterocyclic compounds from dicarbonyls. []

Q4: Are there other food-relevant systems where this compound is formed?

A4: Yes, this compound has been identified as a product in the reaction between 3-hydroxy-2-butanone and ammonium sulfide. This reaction, studied across various temperatures, also yields other flavor compounds like 2,4,5-trimethyl-3-oxazoline, 2,4,5-trimethylthiazole, and 2,4,5-trimethyl-3-thiazoline. Notably, at temperatures above 100°C, tetramethylpyrazine becomes the major product. []

Q5: Does this compound exhibit any antioxidant properties?

A5: Yes, studies using a microwave-induced L-cysteine/D-glucose Maillard model system revealed that this compound possesses antioxidative properties. It was among several volatile antioxidants identified in the dichloromethane extracts of the model system, particularly at pH 9 and 5. []

Q6: Are there established analytical methods for detecting this compound in beverages?

A6: Yes, a method using liquid-liquid extraction followed by silica gel purification and gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) has been successfully employed to quantify this compound in wine samples. []

Q7: How can this compound be used in synthetic chemistry?

A7: this compound can serve as a starting material in the synthesis of complex heterocyclic compounds. For instance, reacting this compound with benzoyl chloride leads to the formation of (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylvinyl benzoate, which can then be hydrolyzed to yield (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylethenol. This compound exists in tautomeric forms and can be further reacted to produce various fused-ring heterocycles. []

Q8: Has this compound been implicated in any off-flavors in food products?

A8: Yes, this compound has been identified as a significant contributor to off-flavors, specifically in spray-dried cultured dairy powder. Solid-phase microextraction gas chromatography-mass spectrometry (SPME GC-MS) has been successfully used to quantify this compound in such products. []

Q9: Can this compound participate in photocycloaddition reactions?

A9: Research indicates that this compound readily undergoes photocycloaddition with both aliphatic and aromatic aldehydes. This reaction proceeds with high regio- and diastereoselectivity, yielding bicyclic oxetanes. Importantly, these adducts can be hydrolyzed to obtain erythro α-amino, β-hydroxy methyl ketones. []

Q10: How does the structure of this compound influence its reactivity with acid chlorides?

A10: The presence of methyl substituents in this compound influences its reactivity with acid chlorides, often leading to the formation of arylvinyl esters. This reaction proceeds through cyclic ketene acetal intermediates, highlighting the impact of substituents on the reactivity of oxazole derivatives. []

Q11: Are there any sensing applications utilizing this compound?

A11: Emerging research explores the use of this compound in the development of colorimetric detection methods for volatile organic compounds. This approach shows promise for applications like determining the storage time of vinegar. []

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